molecular formula C14H17Cl2NO3 B3977423 METHYL 2-[(2,5-DICHLOROPHENYL)FORMAMIDO]-4-METHYLPENTANOATE

METHYL 2-[(2,5-DICHLOROPHENYL)FORMAMIDO]-4-METHYLPENTANOATE

Cat. No.: B3977423
M. Wt: 318.2 g/mol
InChI Key: JTZHDYTVKCSQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2,5-dichlorophenyl)formamido]-4-methylpentanoate is a chemical compound with the molecular formula C10H9Cl2NO3 It is known for its unique structure, which includes a dichlorophenyl group and a formamido group attached to a methylpentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,5-dichlorophenyl)formamido]-4-methylpentanoate typically involves multi-step reactions. One common synthetic route includes the following steps :

    Step 1: Lithium hydroxide in water and tetrahydrofuran at 20°C for 0.5 hours.

    Step 2: Benzotriazol-1-ol, dicyclohexyl-carbodiimide, and N-ethyl-N,N-diisopropylamine at 20°C.

    Step 3: Ethyl acetate at 120°C for 12 hours.

    Step 4: Hydrogen chloride in water and ethyl acetate at 20°C for 0.5 hours.

    Step 5: Ethyl acetate at 60°C for 0.5 hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar multi-step reactions but are optimized for larger scale production. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,5-dichlorophenyl)formamido]-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include lithium hydroxide, benzotriazol-1-ol, dicyclohexyl-carbodiimide, and N-ethyl-N,N-diisopropylamine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like ethyl acetate and tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

Methyl 2-[(2,5-dichlorophenyl)formamido]-4-methylpentanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,5-dichlorophenyl)formamido]-4-methylpentanoate involves its interaction with specific molecular targets. The compound’s formamido group can form hydrogen bonds with target molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other formamido derivatives and chlorinated aromatic compounds. Examples include:

  • Methyl 2-[(2,4-dichlorophenyl)formamido]-4-methylpentanoate
  • Methyl 2-[(2,6-dichlorophenyl)formamido]-4-methylpentanoate

Uniqueness

Methyl 2-[(2,5-dichlorophenyl)formamido]-4-methylpentanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 2-[(2,5-dichlorobenzoyl)amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO3/c1-8(2)6-12(14(19)20-3)17-13(18)10-7-9(15)4-5-11(10)16/h4-5,7-8,12H,6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZHDYTVKCSQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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